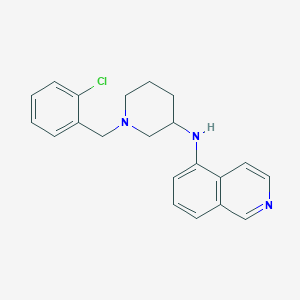
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
準備方法
The synthesis of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method for synthesizing piperidine derivatives is through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
化学反応の分析
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can be compared with other piperidine derivatives, such as:
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in structure but with different substituents, leading to variations in biological activity.
4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: Another piperidine derivative with potent biological activities.
This compound stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties .
特性
CAS番号 |
675133-18-3 |
|---|---|
分子式 |
C21H22ClN3 |
分子量 |
351.9 g/mol |
IUPAC名 |
N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C21H22ClN3/c22-20-8-2-1-5-17(20)14-25-12-4-7-18(15-25)24-21-9-3-6-16-13-23-11-10-19(16)21/h1-3,5-6,8-11,13,18,24H,4,7,12,14-15H2 |
InChIキー |
IYIMBHGTGWSTKM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)NC3=CC=CC4=C3C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


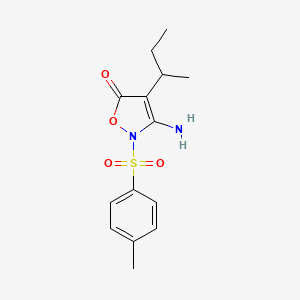

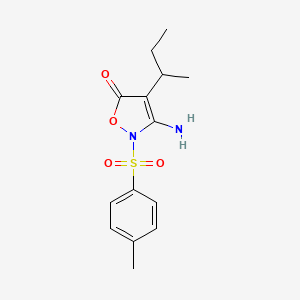

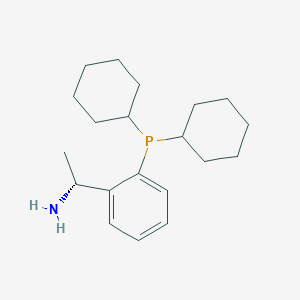
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
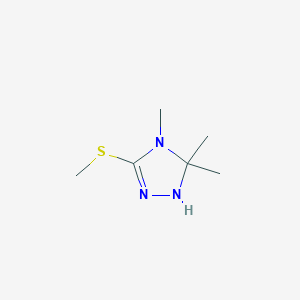
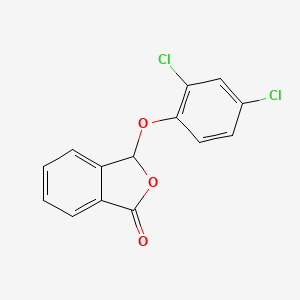
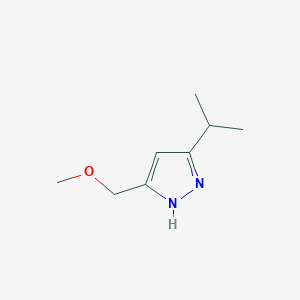
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)
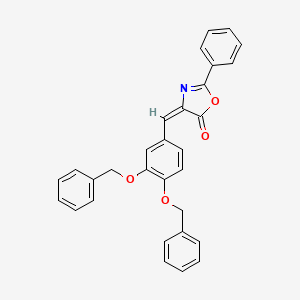
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
